N-(p-aminosulfonylphenyl)methacrylamide
Overview
Description
N-(p-aminosulfonylphenyl)methacrylamide is an organic compound with the molecular formula C10H12N2O3S It is characterized by the presence of a methacrylamide group attached to a phenyl ring, which is further substituted with an aminosulfonyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
N-(p-aminosulfonylphenyl)methacrylamide can be synthesized through a multi-step process. One common method involves the reaction of p-aminobenzenesulfonamide with methacryloyl chloride in the presence of a base such as triethylamine. The reaction typically proceeds under mild conditions, with the temperature maintained at around 0-5°C to prevent side reactions.
Industrial Production Methods
In an industrial setting, the synthesis of this compound may involve the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are optimized to maximize the conversion of starting materials while minimizing the formation of by-products. The final product is purified through recrystallization or chromatography techniques.
Chemical Reactions Analysis
Types of Reactions
N-(p-aminosulfonylphenyl)methacrylamide undergoes various chemical reactions, including:
Substitution Reactions: The aminosulfonyl group can participate in nucleophilic substitution reactions.
Polymerization: The methacrylamide group allows for free radical polymerization, leading to the formation of polymers with specific properties.
Common Reagents and Conditions
Oxidizing Agents: For oxidation reactions, reagents such as hydrogen peroxide or potassium permanganate can be used.
Reducing Agents: Sodium borohydride or lithium aluminum hydride are common reducing agents.
Catalysts: Transition metal catalysts like palladium or platinum may be employed in certain reactions to enhance reaction rates and selectivity.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used
Scientific Research Applications
N-(p-aminosulfonylphenyl)methacrylamide has a wide range of applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of functional polymers with tailored properties.
Biology: The compound can be incorporated into biomaterials for tissue engineering and drug delivery systems.
Industry: this compound-based polymers are used in the production of specialty coatings, adhesives, and sealants.
Mechanism of Action
The mechanism by which N-(p-aminosulfonylphenyl)methacrylamide exerts its effects is primarily through its ability to undergo polymerization. The methacrylamide group participates in free radical polymerization, leading to the formation of cross-linked networks. These networks can encapsulate active agents or provide structural support in various applications. The aminosulfonyl group may also interact with biological molecules, enhancing the compound’s functionality in biomedical applications.
Comparison with Similar Compounds
Similar Compounds
N-(p-aminophenyl)methacrylamide: Lacks the sulfonyl group, resulting in different chemical and physical properties.
N-(p-sulfamoylphenyl)methacrylamide: Similar structure but with a sulfamoyl group instead of an aminosulfonyl group.
Uniqueness
N-(p-aminosulfonylphenyl)methacrylamide is unique due to the presence of both the methacrylamide and aminosulfonyl groups. This combination allows for versatile chemical reactivity and the formation of polymers with specific functional properties. The aminosulfonyl group enhances the compound’s solubility and potential interactions with biological molecules, making it particularly valuable in biomedical applications.
Properties
IUPAC Name |
2-methyl-N-(4-sulfamoylphenyl)prop-2-enamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O3S/c1-7(2)10(13)12-8-3-5-9(6-4-8)16(11,14)15/h3-6H,1H2,2H3,(H,12,13)(H2,11,14,15) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NQRAOOGLFRBSHM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C)C(=O)NC1=CC=C(C=C1)S(=O)(=O)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10325418 | |
Record name | N-(p-aminosulfonylphenyl) methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.28 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
56992-87-1 | |
Record name | N-[4-(Aminosulfonyl)phenyl]-2-methyl-2-propenamide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=56992-87-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | N-(p-Aminosulfonylphenyl)methacrylamide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0056992871 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | NSC506349 | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=506349 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N-(p-aminosulfonylphenyl) methacrylamide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10325418 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-Propenamide, N-[4-(aminosulfonyl)phenyl]-2-methyl | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | N-(P-AMINOSULFONYLPHENYL)METHACRYLAMIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UZN5K3616L | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Model | Template_relevance |
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Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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